Cas no 16642-79-8 (3-(4-Nitrophenyl)propanoic acid)

3-(4-Nitrophenyl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(4-Nitrophenyl)propanoic acid
- 3-(4-Nitrophenyl) propionic acid
- 4-nitrobenzenepropanoic acid
- 4-Nitrohydrocinnamic Acid
- 4-nitrophenylpropionic acid
- para-nitrohydrocinnamic acid
- Hydrocinnamicacid, p-nitro- (6CI,7CI,8CI)
- 3-(p-Nitrophenyl)propionic acid
- p-Nitrohydrocinnamic acid
- b-(4-Nitrophenyl)propionic acid
- [ "" ]
- 3-(4-NITROPHENYL)PROPIONIC
- 4-Nitrobenzenepropionic acid
- 3-(p-nitrophenyl)propanoic acid
- 3-(4-NITROPHENYL)PROPIONIC ACID
- 3-(4-Nitrophenyl)propanoic acid ,98%
- 3-(4-Nitrophenyl)propionic acid, >=99%
- 3-(4-NITROPHENYL)PROPIONIC ACID,98.26+%
- Benzenepropanoic acid, 4-nitro-
- 3-(4-nitrophenyl)-propionic acid
- 3-{4-nitrophenyl}propanoic acid
- NSC99345
- p-Nitrohydrozimtsaure
- PubChem13615
- para-Nitrohyrocinnamic acid
- NCIOpe
- beta-(p-nitrophenyl)propanoic acid
- MFCD00126834
- BCP22468
- CHEMBL1774699
- FT-0637390
- SCHEMBL350869
- CS-W004836
- AMY3858
- PS-6089
- beta-(4-nitrophenyl)propionic acid
- beta-(p-nitrophenyl)propionic acid
- 3-(4-nitro-phenyl)-propionic acid
- 3-(4-nitrophenyl)propanoicacid
- Z424800706
- CHEBI:90321
- NSC 99345
- beta-(4-nitrophenyl)propanoic acid
- J-010279
- AC-2047
- AA-516/30011013
- SY018637
- 3-(4-nitrophenyl)propanoic acid, AldrichCPR
- VZOPVJNBOQOLPN-UHFFFAOYSA-N
- DS-1662
- DTXSID90168103
- Oprea1_686058
- NSC-99345
- Q27162457
- 16642-79-8
- EN300-44919
- 2-Methoxy-4-(4-morpholinyl)benzenediazoniumtetrachlorozincate(2:1)
- AKOS005202964
- F9995-0359
- N0944
- NCIOpen2_001929
- propanoic acid, 3-(4-nitrophenyl)-
- BBL034729
- DB-021678
- STL426403
-
- MDL: MFCD00126834
- インチ: 1S/C9H9NO4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-2,4-5H,3,6H2,(H,11,12)
- InChIKey: VZOPVJNBOQOLPN-UHFFFAOYSA-N
- ほほえんだ: O([H])C(C([H])([H])C([H])([H])C1C([H])=C([H])C(=C([H])C=1[H])[N+](=O)[O-])=O
計算された属性
- せいみつぶんしりょう: 195.05300
- どういたいしつりょう: 195.053
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 215
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 83.1
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: Yellow powder
- 密度みつど: 1.3544 (rough estimate)
- ゆうかいてん: 165.0 to 169.0 deg-C
- ふってん: 382.7°C at 760 mmHg
- フラッシュポイント: 170.5℃
- 屈折率: 1.5700 (estimate)
- すいようせい: Slightly soluble in water.
- PSA: 83.12000
- LogP: 2.13520
- 酸性度係数(pKa): 4.47(at 25℃)
- じょうきあつ: 0.0±0.9 mmHg at 25°C
3-(4-Nitrophenyl)propanoic acid セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険カテゴリコード: 22-36/37/38-20/21/22
- セキュリティの説明: 26-36/37/39
-
危険物標識:
- ちょぞうじょうけん:Sealed in dry,Room Temperature
3-(4-Nitrophenyl)propanoic acid 税関データ
- 税関コード:2916399090
- 税関データ:
中国税関コード:
2916399090概要:
29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること
要約:
29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
3-(4-Nitrophenyl)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | N0944-5G |
3-(4-Nitrophenyl)propionic Acid |
16642-79-8 | >98.0%(GC)(T) | 5g |
¥140.00 | 2024-04-17 | |
Ambeed | A182851-100g |
3-(4-Nitrophenyl)propanoic acid |
16642-79-8 | 98% | 100g |
$42.0 | 2024-04-15 | |
ChemScence | CS-W004836-500g |
3-(4-Nitrophenyl)propanoic acid |
16642-79-8 | 99.04% | 500g |
$276.0 | 2022-04-27 | |
TRC | N545315-500mg |
3-(4-Nitrophenyl)propanoic Acid |
16642-79-8 | 500mg |
$ 65.00 | 2022-06-03 | ||
Life Chemicals | F9995-0359-10g |
3-(4-nitrophenyl)propanoic acid |
16642-79-8 | 95% | 10g |
$84.0 | 2023-09-05 | |
Life Chemicals | F9995-0359-5g |
3-(4-nitrophenyl)propanoic acid |
16642-79-8 | 95% | 5g |
$60.0 | 2023-09-05 | |
abcr | AB352956-25g |
3-(4-Nitrophenyl)propionic acid, 98%; . |
16642-79-8 | 98% | 25g |
€95.30 | 2025-02-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1062282-5g |
3-(4-Nitrophenyl)propanoic acid |
16642-79-8 | 98% | 5g |
¥45 | 2023-02-18 | |
Enamine | EN300-44919-25.0g |
3-(4-nitrophenyl)propanoic acid |
16642-79-8 | 95.0% | 25.0g |
$89.0 | 2025-02-20 | |
Apollo Scientific | OR8590-5g |
3-(4-Nitrophenyl)propanoic acid |
16642-79-8 | 5g |
£15.00 | 2025-02-20 |
3-(4-Nitrophenyl)propanoic acid 関連文献
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Stephen G. Davies,A. Christopher Garner,Paul M. Roberts,Andrew D. Smith,Miles J. Sweet,James E. Thomson Org. Biomol. Chem. 2006 4 2753
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Nagina Naveed Riaz,Muhammad Mahboob Ahmed,Muhammad Kashif,Muhammad Sajid,Muhammad Ali,Khalid Mahmood RSC Adv. 2023 13 10768
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3. Design and synthesis of new bile acid-based macrocyclesUday Maitra,S. Balasubramanian J. Chem. Soc. Perkin Trans. 1 1995 83
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4. Asymmetric synthesis of steroidal Tr?ger's base analogues. X-Ray molecular structure of methyl 3α,12α-{6H,12H-5,11-methanodibenzo[b,f][1,5]diazocine-2,8-bisacetoxy}-5β-cholan-24-oateUday Maitra,Braja Gopal Bag,Photon Rao,Douglas Powell J. Chem. Soc. Perkin Trans. 1 1995 2049
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Lian Xu,Dan Nie,Bing-Mei Su,Xin-Qi Xu,Juan Lin Catal. Sci. Technol. 2023 13 684
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Dominik Koszelewski,Ma?gorzata Zysk,Anna Brodzka,Anna ??d?o,Daniel Paprocki,Ryszard Ostaszewski Org. Biomol. Chem. 2015 13 11014
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Guofu Zhang,Xiaoqiang Xie,Jianfei Zhu,Shasha Li,Chengrong Ding,Ping Ding Org. Biomol. Chem. 2015 13 5444
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8. Spirodienones. Part 5. The synthesis and reactions of N-sulphonylcyclohexadieniminesIan G. C. Coutts,Nicholas J. Culbert,Mark Edwards,John A. Hadfield,Donald R. Musto,Vasilios H. Pavlidis,David J. Richards J. Chem. Soc. Perkin Trans. 1 1985 1829
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Maksims Yevglevskis,Guat L. Lee,Jenny Sun,Shiyi Zhou,Xiaolong Sun,Gabriele Kociok-K?hn,Tony D. James,Timothy J. Woodman,Matthew D. Lloyd Org. Biomol. Chem. 2016 14 612
3-(4-Nitrophenyl)propanoic acidに関する追加情報
3-(4-Nitrophenyl)propanoic Acid: A Comprehensive Overview
3-(4-Nitrophenyl)propanoic acid (CAS No. 16642-79-8) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biochemistry, and pharmaceutical research. This compound, characterized by its unique structural features, has been extensively studied for its potential applications in various scientific and industrial contexts. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements related to 3-(4-nitrophenyl)propanoic acid.
Chemical Structure and Properties
3-(4-Nitrophenyl)propanoic acid is a substituted aromatic carboxylic acid with the molecular formula C10H9NO4. The compound consists of a propanoic acid moiety attached to a 4-nitrophenyl group. The presence of the nitro group imparts significant electronic and steric effects, influencing the compound's reactivity and stability. The carboxylic acid functional group provides the molecule with acidic properties, making it a useful intermediate in various synthetic pathways.
The physical properties of 3-(4-nitrophenyl)propanoic acid include a melting point of approximately 160-162°C and a solubility profile that varies with the solvent. It is generally soluble in polar solvents such as water, ethanol, and dimethyl sulfoxide (DMSO), but less soluble in non-polar solvents like hexane. These properties make it suitable for use in both aqueous and organic reaction media.
Synthesis Methods
The synthesis of 3-(4-nitrophenyl)propanoic acid can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 4-nitrobenzaldehyde with malonic acid in the presence of an alkali catalyst, followed by decarboxylation. This approach is known as the Perkin reaction and is widely used due to its simplicity and high yield.
An alternative synthetic route involves the nitration of 3-phenylpropanoic acid followed by oxidation to introduce the carboxylic acid group. This method provides a more direct route to the target compound but may require more stringent reaction conditions to control selectivity.
Biological Activities and Applications
3-(4-Nitrophenyl)propanoic acid has been investigated for its potential biological activities, particularly in the context of pharmaceutical research. Recent studies have highlighted its anti-inflammatory properties, which are attributed to its ability to inhibit cyclooxygenase (COX) enzymes. COX enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling.
In addition to its anti-inflammatory effects, 3-(4-nitrophenyl)propanoic acid has shown promise as an antiproliferative agent against certain cancer cell lines. Research published in the Journal of Medicinal Chemistry demonstrated that this compound can induce apoptosis in human breast cancer cells by disrupting mitochondrial function and activating caspase pathways.
Recent Research Advancements
The ongoing research on 3-(4-nitrophenyl)propanoic acid continues to uncover new insights into its potential applications. A study published in the Journal of Biological Chemistry explored the compound's ability to modulate cellular signaling pathways involved in oxidative stress and inflammation. The results indicated that 3-(4-nitrophenyl)propanoic acid can effectively reduce reactive oxygen species (ROS) levels and inhibit nuclear factor-kappa B (NF-κB) activation, suggesting its potential as a therapeutic agent for oxidative stress-related diseases.
In another study published in Organic & Biomolecular Chemistry, researchers investigated the use of 3-(4-nitrophenyl)propanoic acid as a building block for the synthesis of more complex molecules with enhanced biological activities. The study demonstrated that functionalization at various positions on the molecule could lead to derivatives with improved pharmacological profiles, opening up new avenues for drug development.
Safety Considerations and Future Prospects
3-(4-nitrophenyl)propanoic acid shows promise as a valuable chemical intermediate and potential therapeutic agent, it is important to consider safety aspects during handling and use. Proper personal protective equipment (PPE) should be worn when working with this compound to avoid skin contact or inhalation. Additionally, appropriate storage conditions should be maintained to ensure stability and prevent degradation.
The future prospects for 3-(4-nitrophenyl)propanoic acid are promising. Ongoing research efforts aim to further elucidate its mechanisms of action and optimize its properties for specific applications. As new derivatives are developed and tested, there is potential for this compound to contribute significantly to advancements in medicine and materials science.
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